molecular formula C12H13NO3 B2910587 (Z)-4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid CAS No. 1421751-23-6

(Z)-4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid

Cat. No.: B2910587
CAS No.: 1421751-23-6
M. Wt: 219.24
InChI Key: RMPBFVIFASQTTQ-ARJAWSKDSA-N
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Description

(Z)-4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid is an organic compound that features a conjugated system with both an aromatic ring and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid typically involves the condensation of 3,5-dimethylaniline with a suitable α,β-unsaturated carbonyl compound. One common method is the Knoevenagel condensation, where 3,5-dimethylaniline reacts with malonic acid derivatives under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction can lead to the formation of the corresponding amine and alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid is used as a building block for synthesizing more complex molecules. Its conjugated system makes it a useful intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition due to its structural similarity to certain biological substrates.

Medicine

Medicinally, derivatives of this compound are explored for their potential anti-inflammatory and anticancer properties. The presence of the aromatic amine and the conjugated system is crucial for its biological activity.

Industry

In the industrial sector, this compound can be used in the production of dyes and pigments due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism by which (Z)-4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The aromatic amine group can form hydrogen bonds with enzymes or receptors, while the conjugated system can participate in electron transfer reactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid is unique due to its specific combination of an aromatic amine and a conjugated enone system. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(Z)-4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b4-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPBFVIFASQTTQ-ARJAWSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)/C=C\C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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